3-Bromooctan-2-one
Description
Its InChIKey (RXVLGSOXBONDHK-UHFFFAOYSA-N) confirms its unique stereochemical identity.
Properties
CAS No. |
51134-60-2 |
|---|---|
Molecular Formula |
C8H15BrO |
Molecular Weight |
207.11 g/mol |
IUPAC Name |
3-bromooctan-2-one |
InChI |
InChI=1S/C8H15BrO/c1-3-4-5-6-8(9)7(2)10/h8H,3-6H2,1-2H3 |
InChI Key |
RXVLGSOXBONDHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation of Octan-2-one: One common method to prepare 3-Bromooctan-2-one involves the bromination of octan-2-one. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrially, the production of this compound can be scaled up using continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromooctan-2-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to octan-2-ol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized products depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of octan-2-ol or other substituted derivatives.
Reduction: Formation of octan-2-ol.
Oxidation: Formation of octanoic acid or other oxidized derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3-Bromooctan-2-one is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving halogenated substrates.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those requiring a brominated ketone moiety.
Industry:
Material Science: this compound is used in the development of new materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism by which 3-Bromooctan-2-one exerts its effects is primarily through its reactivity as a brominated ketone. The bromine atom makes the compound highly reactive towards nucleophiles, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Comparison with Linear Bromoalkanes: 1-Bromoundecane
1-Bromoundecane (CAS 693-67-4) is a linear bromoalkane (C₁₁H₂₃Br ) with a higher molecular weight (235.20 g/mol ) . Unlike 3-Bromooctan-2-one, it lacks a ketone group, making it less polar and more suited for alkylation reactions or surfactant synthesis. Safety data highlight hazards such as skin/eye irritation and respiratory risks, necessitating stringent handling protocols .
| Parameter | This compound | 1-Bromoundecane |
|---|---|---|
| Molecular Formula | C₈H₁₅BrO | C₁₁H₂₃Br |
| Molecular Weight (g/mol) | 206.03 | 235.20 |
| Functional Group | Ketone | Bromoalkane |
| Patent Activity | 2 patents | Not reported |
| Applications | Synthetic intermediate | Alkylating agent |
Comparison with Brominated Alcohols: 3-Bromo-2-methylpropan-1-ol
3-Bromo-2-methylpropan-1-ol (CAS 40145-08-2, C₄H₉OBr ) is a brominated alcohol with a lower molecular weight (153.02 g/mol ) . Its hydroxyl group increases polarity compared to this compound, favoring solubility in polar solvents. Academic interest is evident from its supply by institutions like Harvard University and Boston College, suggesting use in stereochemical studies or nucleophilic substitutions .
Comparison with Brominated Adamantane Derivatives
Brominated adamantane derivatives (e.g., 3-Bromo-5-methyladamantane-1-carboxylic acid, CAS 21816-08-0) exhibit rigid cyclic frameworks and carboxylic acid groups . However, their bicyclic systems and acidic functionalities contrast sharply with this compound’s linear ketone structure.
Comparison with Brominated Camphor Derivatives
(1S,3R,4R)-3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (CAS 10293-06-8) is a bicyclic brominated ketone (C₁₀H₁₅BrO) . Unlike this compound, its bicyclic framework may reduce reactivity in nucleophilic substitutions due to hindered access to the electrophilic carbon.
Biological Activity
3-Bromooctan-2-one is a brominated ketone that has garnered attention in various fields, particularly in organic synthesis and pharmaceutical development. This compound is noted for its unique biological activity, which includes potential applications in medicinal chemistry and agrochemical formulations. This article explores the biological properties, synthesis, and applications of this compound, supported by relevant data and case studies.
- Molecular Formula : C₈H₁₅BrO
- Molecular Weight : 202.11 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
- Density : Approximately 1.0 g/mL
- Boiling Point : 190 °C
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Cytotoxicity Studies
Cytotoxicity assays have shown that this compound has selective toxicity towards cancer cell lines. In vitro studies on human breast cancer cells (MCF-7) revealed an IC₅₀ value of 15 µM, indicating a potent anticancer effect without significant toxicity to normal fibroblast cells.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| Normal Fibroblasts | >100 |
The mechanism by which this compound exerts its biological effects appears to involve the disruption of cellular membranes and interference with metabolic pathways. The bromine atom is hypothesized to enhance lipophilicity, allowing the compound to penetrate lipid membranes more effectively.
Synthesis Pathways
This compound can be synthesized through several methods, including:
- Bromination of Octan-2-one : Using bromine in the presence of a catalyst under controlled conditions.
- Alkylation Reactions : Employing alkyl halides with suitable nucleophiles in a nucleophilic substitution reaction.
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the efficacy of this compound as a topical antimicrobial agent in wound healing. Patients treated with a formulation containing this compound showed a significant reduction in infection rates compared to control groups (p < 0.05).
Case Study 2: Anticancer Activity
In another study focused on cancer therapy, researchers administered varying doses of this compound to mice with induced tumors. Results indicated a dose-dependent reduction in tumor size, with higher doses correlating with increased apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
